molecular formula C10H6F4O3 B1390443 2-Fluoro-5-(trifluoromethoxy)cinnamic acid CAS No. 1017777-31-9

2-Fluoro-5-(trifluoromethoxy)cinnamic acid

Cat. No.: B1390443
CAS No.: 1017777-31-9
M. Wt: 250.15 g/mol
InChI Key: RVZNXJFJLLKTIY-DAFODLJHSA-N
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Description

2-Fluoro-5-(trifluoromethoxy)cinnamic acid is an organic compound belonging to the cinnamic acid family. It is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to the aromatic ring. This compound has a molecular formula of C10H6F4O3 and a molecular weight of 250.15 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trifluoromethoxy)cinnamic acid typically involves the reaction of 2-fluoro-5-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: condensation of the aldehyde with malonic acid, followed by decarboxylation. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethoxy)cinnamic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced acids, and substituted products depending on the reagents and conditions used .

Scientific Research Applications

2-Fluoro-5-(trifluoromethoxy)cinnamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to specific biological effects. The exact pathways and targets are still under investigation, but it is believed that these functional groups play a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(trifluoromethyl)cinnamic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    3-(Trifluoromethoxy)cinnamic acid: Similar structure but with the trifluoromethoxy group at a different position on the aromatic ring.

Uniqueness

2-Fluoro-5-(trifluoromethoxy)cinnamic acid is unique due to the specific positioning of the fluorine and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-[2-fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O3/c11-8-3-2-7(17-10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZNXJFJLLKTIY-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OC(F)(F)F)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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